4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine
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Overview
Description
4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine is a complex organic compound that belongs to the class of triazole derivatives This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is usually formed via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling of the Rings: The final step involves coupling the oxadiazole and triazole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole or triazole rings, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or DNA, inhibiting their function or altering their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-hydroxyphenyl)-1H-1,2,3-triazol-5-amine
- 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazol-5-amine
Uniqueness
The unique combination of the ethoxy and methoxy groups in 4-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine contributes to its distinct chemical and biological properties. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O3/c1-3-27-15-8-4-12(5-9-15)18-21-19(28-23-18)16-17(20)25(24-22-16)13-6-10-14(26-2)11-7-13/h4-11H,3,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYQEDVOLURXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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